molecular formula C28H42O5 B1675212 3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol

3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol

Cat. No.: B1675212
M. Wt: 458.6 g/mol
InChI Key: AIKLCYAFOOBGEV-UHFFFAOYSA-N
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Description

LG190178 is a nonsteroidal ligand for the vitamin D receptor. It is known for its ability to induce the formation of vitamin D receptor-retinoic acid X receptor heterodimer complexes, stabilize the agonist conformation of the vitamin D receptor ligand binding domain, and enable the vitamin D receptor to interact with coactivator proteins. This compound has functions in regulating calcium homeostasis, bone mineralization, and cell proliferation, differentiation, and apoptosis. It is used in the study of psoriasis, osteoporosis, and cancer .

Chemical Reactions Analysis

LG190178 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LG190178 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

LG190178 has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in the study of vitamin D receptor interactions and the development of new nonsteroidal ligands.

    Biology: It is used to study the regulation of calcium homeostasis, bone mineralization, and cell proliferation, differentiation, and apoptosis.

    Medicine: It is used in the study of diseases such as psoriasis, osteoporosis, and cancer, and has potential therapeutic applications in these areas.

    Industry: It is used in the development of new drugs and therapeutic agents for the treatment of various diseases

Mechanism of Action

LG190178 exerts its effects by binding to the vitamin D receptor, which is a ligand-regulated transcription factor. Upon binding, LG190178 induces the formation of vitamin D receptor-retinoic acid X receptor heterodimer complexes, stabilizes the agonist conformation of the vitamin D receptor ligand binding domain, and enables the vitamin D receptor to interact with coactivator proteins. This leads to the regulation of gene expression involved in calcium homeostasis, bone mineralization, and cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

LG190178 is unique among nonsteroidal vitamin D receptor ligands due to its ability to induce the formation of vitamin D receptor-retinoic acid X receptor heterodimer complexes and stabilize the agonist conformation of the vitamin D receptor ligand binding domain without causing hypercalcemia. Similar compounds include:

Properties

Molecular Formula

C28H42O5

Molecular Weight

458.6 g/mol

IUPAC Name

3-[4-[3-[4-(2-hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol

InChI

InChI=1S/C28H42O5/c1-8-28(9-2,21-10-12-24(19(3)14-21)32-17-23(30)16-29)22-11-13-25(20(4)15-22)33-18-26(31)27(5,6)7/h10-15,23,26,29-31H,8-9,16-18H2,1-7H3

InChI Key

AIKLCYAFOOBGEV-UHFFFAOYSA-N

SMILES

CCC(CC)(C1=CC(=C(C=C1)OCC(CO)O)C)C2=CC(=C(C=C2)OCC(C(C)(C)C)O)C

Canonical SMILES

CCC(CC)(C1=CC(=C(C=C1)OCC(CO)O)C)C2=CC(=C(C=C2)OCC(C(C)(C)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LG190178;  LG 190178;  LG-190178.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol
Reactant of Route 3
Reactant of Route 3
3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol
Reactant of Route 4
3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol
Reactant of Route 5
3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol
Reactant of Route 6
3-[4-[3-[4-(2-Hydroxy-3,3-dimethylbutoxy)-3-methylphenyl]pentan-3-yl]-2-methylphenoxy]propane-1,2-diol

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